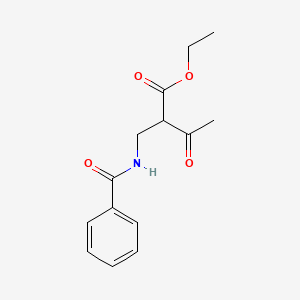

Ethyl 2-benzamidomethyl-3-oxobutyrate

Description

Properties

Molecular Formula |

C14H17NO4 |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

ethyl 2-(benzamidomethyl)-3-oxobutanoate |

InChI |

InChI=1S/C14H17NO4/c1-3-19-14(18)12(10(2)16)9-15-13(17)11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3,(H,15,17) |

InChI Key |

CJPBHMDXYSWKLM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CNC(=O)C1=CC=CC=C1)C(=O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the condensation of ethyl acetoacetate (or its methyl analogs) with benzamide derivatives bearing a reactive chloromethyl or hydroxymethyl group. The key transformation is the nucleophilic substitution or addition to introduce the benzamidomethyl group at the alpha position relative to the keto ester.

Method 1: One-Step Condensation Using Boron Trifluoride Etherate Catalyst

- Reaction Conditions : Boron trifluoride etherate (BF3·OEt2) is added dropwise to a mixture of ethyl acetoacetate and N-(hydroxymethyl)benzamide at 0–5 °C.

- Procedure : After addition, the reaction mixture is stirred at room temperature for approximately 2.5 hours.

- Workup : The product is isolated by recrystallization from a 1:1 mixture of ethyl acetate and n-hexane.

- Yield : Approximately 68% yield reported for the methyl ester analog, which is expected to be similar for the ethyl ester variant under optimized conditions.

- Advantages : Mild reaction conditions, amenable to scale-up, and relatively straightforward purification.

Method 2: Two-Step Synthesis via N-(Chloromethyl)benzamide Intermediate

Step 1: Preparation of N-(Chloromethyl)benzamide

- N-(Hydroxymethyl)benzamide is reacted with phosphorus pentachloride (PCl5) in dry ether at low temperature (-5 to 5 °C).

- The reaction is controlled to maintain temperature and avoid side reactions.

- The chloromethyl derivative is isolated by filtration and used without further purification.

- Yield: Approximately 85%.

Step 2: Alkylation of Ethyl Acetoacetate Derivative

- A solution of ethyl acetoacetate or its analog (e.g., (Z)-ethyl 3-(pyrrolidin-1-yl)but-2-enoate) in DMF is cooled to 0 °C.

- N-(Chloromethyl)benzamide is added slowly with stirring.

- The mixture is then warmed to 30 °C and stirred for 1 hour.

- The reaction mixture is poured into water, and the precipitated product is filtered.

- Purification is achieved by flash chromatography on silica gel using ethyl acetate/petroleum ether (3:1).

- Yield: Approximately 71%.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| One-step BF3·OEt2 catalysis | Ethyl acetoacetate, N-(hydroxymethyl)benzamide, BF3·OEt2 | 0–5 °C addition, RT stirring 2.5 h | ~68 | Recrystallization (ethyl acetate/n-hexane) | Mild, scalable, fewer steps |

| Two-step via chloromethylbenzamide | N-(hydroxymethyl)benzamide, PCl5, ethyl acetoacetate derivative | Step 1: -5 to 5 °C; Step 2: 0 °C to 30 °C | ~71 | Flash chromatography (ethyl acetate/petroleum ether) | More steps, higher purity, requires chromatography |

| Biocatalytic reduction (derivative) | Cultured P. tricuspidata cells, methyl 2-benzamidomethyl-3-oxobutanoate | 25 °C, 2 days incubation | 51 (for hydroxy derivative) | Silica gel chromatography | High stereoselectivity, enzymatic process |

Analytical and Characterization Data

Nuclear Magnetic Resonance (NMR) :

- ^1H NMR (DMSO-d6): Signals corresponding to aromatic protons (7.5–8.6 ppm), methylene protons adjacent to nitrogen (~4.0 ppm), ester methyl or ethyl groups (~3.7 ppm for methyl), and methyl groups on the butyrate chain (~2.2 ppm).

- ^13C NMR: Carbonyl carbons appear near 202 ppm (keto) and 168 ppm (ester and amide carbonyls), aromatic carbons in the 127–134 ppm range, and aliphatic carbons between 29–58 ppm.

-

- Confirms molecular weight and structure, supporting the identity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzamidomethyl-3-oxobutyrate undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted benzamides.

Scientific Research Applications

Chemistry

Ethyl 2-benzamidomethyl-3-oxobutyrate serves as a building block in the synthesis of more complex organic molecules. Its unique structure facilitates various chemical transformations, making it valuable in synthetic organic chemistry.

Biology

Research indicates that this compound exhibits antimicrobial and anticancer properties. Studies have shown its effectiveness against various pathogens and cancer cell lines, suggesting potential applications in drug development.

- Antimicrobial Activity : A study demonstrated significant inhibition against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with a minimum inhibitory concentration (MIC) as low as 50 µg/mL.

- Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) cells, potentially inducing apoptosis through specific enzyme modulation.

Medicine

Research is ongoing to explore its potential as a pharmaceutical intermediate . The compound's ability to interact with specific molecular targets may lead to the development of new therapeutic agents.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various formulations and processes.

Case Studies

- Antimicrobial Efficacy Study : A comprehensive investigation assessed the antimicrobial efficacy of this compound against common bacterial strains. Results indicated substantial inhibition zones, particularly against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's potential as a basis for developing new antimicrobial agents.

- Anticancer Research : In a study focusing on cancer cell lines, researchers observed that treatment with this compound led to increased apoptosis in MCF-7 cells. Flow cytometry analysis revealed a significant rise in early apoptotic cells post-treatment, indicating its potential role as an anticancer agent.

Mechanism of Action

The mechanism of action of ethyl 2-benzamidomethyl-3-oxobutyrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogues

Variation in Ester Groups

Ethyl vs. Methyl Esters

- Ethyl 2-benzamidomethyl-3-oxobutyrate (Ethyl ester): Exhibits higher lipophilicity compared to methyl esters, enhancing solubility in organic solvents like benzene or ethyl acetate. This property is advantageous in reactions requiring prolonged reflux conditions .

- The shorter alkyl chain (methyl vs. ethyl) may reduce steric hindrance but could limit solubility in non-polar solvents .

Key Data :

| Property | Ethyl Ester | Methyl Ester |

|---|---|---|

| Molecular Formula | C₁₄H₁₇NO₄ | C₁₂H₁₃NO₄ |

| Molecular Weight (g/mol) | 263.29 | 235.24 |

| Reactivity | Slower enamine formation due to steric bulk | Faster condensation with amines |

Substituent Variations

Benzamidomethyl vs. Ethoxyimino Group

- Ethyl 2-ethoxyimino-3-oxobutyrate (CAS 1286768-92-0, C₈H₁₃NO₄): Replaces the benzamidomethyl group with an ethoxyimino substituent. The imine group enhances electrophilicity at the β-carbon, making it a reactive intermediate for nucleophilic additions. Unlike the benzamidomethyl analogue, this compound is more suited for synthesizing oximes or hydrazones .

Benzamidomethyl vs. Nitrobenzylidene Group

- Ethyl 2-(3-nitrobenzylidene)-3-oxobutyrate: Features a conjugated nitrobenzylidene group, introducing strong electron-withdrawing effects. This structure acts as a Michael acceptor in conjugate addition reactions, a property less pronounced in the benzamidomethyl analogue due to its amide resonance stabilization .

Key Data :

Complex Heterocyclic Analogues

Ethyl 2-(3-Bromo-5-nitropyridin-4-yl)-4-methoxy-3-oxobutyrate

- Such compounds are valuable in medicinal chemistry for kinase inhibitor synthesis .

Ethyl 3-methyl-2-oxobutyrate (CAS 20201-24-5, C₇H₁₂O₃):

- A simpler β-keto ester lacking the benzamidomethyl group. The 3-methyl substituent increases steric hindrance, reducing reactivity in enolate formation but improving stability under acidic conditions .

Biological Activity

Ethyl 2-benzamidomethyl-3-oxobutyrate (BMOB) is a compound of significant interest in the field of organic chemistry and biocatalysis. Its biological activity and potential applications in medicinal chemistry make it a valuable subject for research. This article explores the biological activity of BMOB, focusing on its synthesis, stereoselective properties, and practical applications in drug development.

BMOB is a β-ketoester that serves as an intermediate in the synthesis of various bioactive compounds. The compound can undergo asymmetric reduction to yield optically active derivatives, which are crucial for the development of pharmaceuticals, particularly penems and carbapenems.

Structural Formula

The structural formula for this compound can be represented as:

Enzymatic Reduction

The biological activity of BMOB is primarily characterized by its ability to undergo enzymatic reduction. Various studies have demonstrated the effectiveness of different microorganisms in catalyzing this reaction.

- Microbial Strains : Notable strains such as Burkholderia gladioli have been isolated for their ability to reduce BMOB to its corresponding alcohol derivative, (2S, 3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate (MBHB) .

- Stereoselectivity : The reduction process exhibits high stereoselectivity, making it suitable for synthesizing chiral compounds necessary for pharmaceutical applications. The enantiomeric excess (ee) achieved in these reactions can reach up to 99% .

Case Studies

- Asymmetric Bioreduction :

- Chiral HPLC Method Development :

Table: Summary of Biological Activity Studies

Synthesis Methods

The synthesis of BMOB has been explored through various methods, including chemical synthesis and biocatalytic processes:

-

Chemical Synthesis :

- Traditional methods involve multi-step reactions starting from simpler precursors, often requiring protection-deprotection strategies to achieve desired functional groups.

- Biocatalytic Synthesis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.